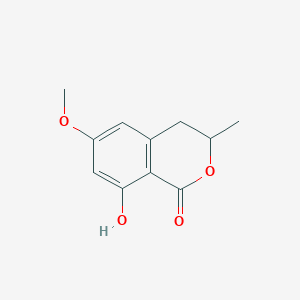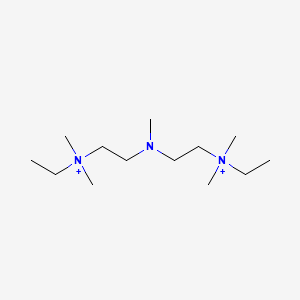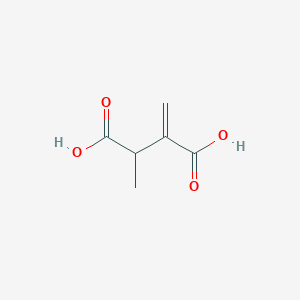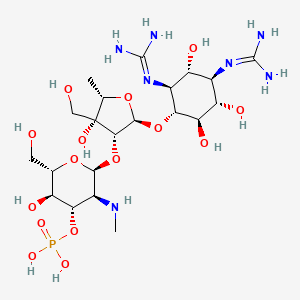
3-ヒドロキシシクロヘキサノン
説明
3-Hydroxycyclohexanone, also known as 3-hydroxycyclohexan-1-one, is an organic compound that is an important building block in the synthesis of a number of different compounds. It is a cyclic ketone with a molecular formula of C6H10O. This compound can be synthesized in a variety of ways, including through the oxidation of cyclohexanol and by the reaction of cyclohexanone with hydrogen peroxide. It is used in a variety of applications, including in the synthesis of pharmaceuticals, fragrances, and dye intermediates.
科学的研究の応用
バイオテクノロジー酵素とタンパク質
3-ヒドロキシシクロヘキサノンは、シクロヘキサノールやシクロヘキサノンなどの単純な脂環式化合物の微生物による分解過程において重要な役割を果たします {svg_1}. シクロヘキサノール分解菌であるAlicycliphilus denitrificans DSMZ 14773から単離された二機能性ヒドラターゼ/アルコール脱水素酵素は、α,β-不飽和カルボニル化合物への水の付加とそれに続くアルコール酸化を触媒します {svg_2}. この経路では、3-ヒドロキシシクロヘキサノンは2-シクロヘキセノンの水和と酸化に関与しています {svg_3}.
抗菌作用と抗結核作用
キレート能力、合成の容易さ、潜在的な触媒作用、薬理学的応用により、化学や生化学で頻繁に使用されるヒドラゾン配位子は、ベンジルカルバザートとサリチルアルデヒドのさまざまな誘導体を縮合させることで合成できます {svg_4}. 3-ヒドロキシシクロヘキサノンは、このプロセスで誘導体として使用される可能性があります {svg_5}.
抗酸化作用
ヒドラゾン配位子とその遷移金属錯体は、DPPH溶液の紫色を脱色するのに高い効率を示しており、抗酸化剤としての可能性を示しています {svg_6}. 3-ヒドロキシシクロヘキサノンは、これらのヒドラゾン配位子の一部となる可能性があります {svg_7}.
創薬
ヒドラゾン配位子とその遷移金属錯体について行われたin silico ADME研究によると、これらの化合物は、活性薬剤として経口投与される可能性があります {svg_8}. 3-ヒドロキシシクロヘキサノンは、これらのヒドラゾン配位子の一部であるため、新薬の開発に貢献できます {svg_9}.
作用機序
Target of Action
The primary target of 3-Hydroxycyclohexanone is the enzyme known as 3-hydroxycyclohexanone dehydrogenase . This enzyme belongs to the family of oxidoreductases, specifically those acting on the CH-OH group of donor with other acceptors .
Mode of Action
3-Hydroxycyclohexanone interacts with its target enzyme, 3-hydroxycyclohexanone dehydrogenase, by serving as a substrate. The enzyme catalyzes the chemical reaction where 3-hydroxycyclohexanone and an acceptor molecule are converted into cyclohexane-1,3-dione and a reduced acceptor .
Biochemical Pathways
The biochemical pathway affected by 3-Hydroxycyclohexanone involves the anaerobic metabolism of cyclohexanone. In this pathway, cyclohexanone is oxidized to 2-cyclohexenone which is further hydrated to 3-hydroxycyclohexanone. The hydration product is then oxidized to 1,3-cyclohexanedione which is subsequently cleaved to 5-oxohexanoic acid .
Result of Action
The action of 3-Hydroxycyclohexanone results in the production of cyclohexane-1,3-dione and a reduced acceptor . This is part of the larger biochemical pathway where cyclohexanone is metabolized under anaerobic conditions .
生化学分析
Biochemical Properties
3-Hydroxycyclohexanone plays a crucial role in several biochemical reactions. It is involved in the oxidation-reduction processes, where it acts as a substrate for specific enzymes. One of the primary enzymes that interact with 3-Hydroxycyclohexanone is 3-hydroxycyclohexanone dehydrogenase. This enzyme catalyzes the conversion of 3-Hydroxycyclohexanone to cyclohexane-1,3-dione, with the concomitant reduction of an acceptor molecule . The interaction between 3-Hydroxycyclohexanone and this enzyme is essential for the metabolic pathways in certain microorganisms.
Cellular Effects
3-Hydroxycyclohexanone influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, 3-Hydroxycyclohexanone can modulate the activity of specific signaling molecules, leading to changes in gene expression patterns. This modulation can result in altered cellular metabolism, affecting the overall function and health of the cell .
Molecular Mechanism
The molecular mechanism of 3-Hydroxycyclohexanone involves its interaction with specific biomolecules. At the molecular level, 3-Hydroxycyclohexanone binds to the active site of 3-hydroxycyclohexanone dehydrogenase, facilitating the oxidation of the hydroxyl group to a ketone. This binding interaction is crucial for the enzyme’s catalytic activity and the subsequent biochemical reactions . Additionally, 3-Hydroxycyclohexanone may influence other enzymes and proteins, leading to changes in their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxycyclohexanone can vary over time. Studies have shown that the stability of 3-Hydroxycyclohexanone is influenced by factors such as temperature and pH. Over time, 3-Hydroxycyclohexanone may undergo degradation, leading to a decrease in its effectiveness in biochemical reactions. Long-term exposure to 3-Hydroxycyclohexanone has been observed to affect cellular function, with potential implications for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Hydroxycyclohexanone in animal models are dose-dependent. At lower doses, 3-Hydroxycyclohexanone may exhibit beneficial effects, such as enhancing specific metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects of 3-Hydroxycyclohexanone is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
3-Hydroxycyclohexanone is involved in several metabolic pathways. One of the key pathways is its conversion to cyclohexane-1,3-dione by 3-hydroxycyclohexanone dehydrogenase. This reaction is part of the broader metabolic processes in certain microorganisms, where 3-Hydroxycyclohexanone serves as an intermediate . The involvement of 3-Hydroxycyclohexanone in these pathways highlights its importance in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 3-Hydroxycyclohexanone within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help in the efficient uptake and localization of 3-Hydroxycyclohexanone, ensuring its availability for biochemical reactions. The distribution of 3-Hydroxycyclohexanone can influence its effectiveness and impact on cellular processes .
Subcellular Localization
3-Hydroxycyclohexanone is localized in specific subcellular compartments, where it exerts its biochemical effects. The targeting of 3-Hydroxycyclohexanone to these compartments is mediated by specific signals and post-translational modifications. These mechanisms ensure that 3-Hydroxycyclohexanone reaches its site of action, where it can interact with enzymes and other biomolecules to facilitate biochemical reactions .
特性
IUPAC Name |
3-hydroxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-2-1-3-6(8)4-5/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEVQGUWCLBRMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331457 | |
| Record name | 3-Hydroxycyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823-19-8 | |
| Record name | 3-Hydroxycyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=823-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxycyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe the diastereoselectivity observed in the synthesis of 4-alkynyl-3-hydroxycyclohexanone via the tandem Michael addition/aldol reaction?
A2: Interestingly, the tandem Michael addition/aldol reaction using ethyl vinyl ketone as the Michael acceptor yields only one diastereoisomer of 4-alkynyl-3-hydroxycyclohexanone, as confirmed by 1H and 13C NMR spectroscopy and NOESY analysis. []
Q2: How is 3-hydroxycyclohexanone involved in the degradation of cyclohexanol in the atmosphere?
A3: 3-Hydroxycyclohexanone is one of the products formed during the atmospheric degradation of cyclohexanol. This degradation process is primarily initiated by the reaction of cyclohexanol with hydroxyl radicals (OH). The reaction proceeds via hydrogen abstraction from cyclohexanol at various sites, leading to the formation of different products, including cyclohexanone, hexanedial, 3-hydroxycyclohexanone, and 4-hydroxycyclohexanone. The formation of these specific products suggests that hydrogen abstraction occurs at different positions on the cyclohexanol ring. [, ]
Q3: Are there any enzymatic reactions known to involve 3-hydroxycyclohexanone?
A4: Yes, 3-hydroxycyclohexanone is known to be involved in enzymatic reactions. One example is its role in the anaerobic metabolism of cyclohexanol by a denitrifying Pseudomonas species. [] Additionally, 3-hydroxycyclohexanone dehydrogenase is an enzyme that specifically acts on 3-hydroxycyclohexanone. []
Q4: Has the kinetic resolution of 3-hydroxycyclohexanone been investigated?
A5: Yes, the kinetic resolution of 3-hydroxycyclohexanone has been studied using various lipases. [] This research area also extends to using organic solvent-tolerant marine microorganisms as catalysts for the kinetic resolution of cyclic β-hydroxy ketones, including 3-hydroxycyclohexanone. [, ]
Q5: Are there any studies on the acid-catalyzed behavior of 3-hydroxycyclohexanone?
A6: Yes, research has focused on the kinetics of the acid-catalyzed interconversion between 3-hydroxycyclohexanone and 2-cyclohexenone. This research area also provided insights into the decomposition mechanisms of 3-alkoxyallylic alcohols. []
Q6: Has 3-hydroxycyclohexanone been utilized as a building block in organic synthesis?
A7: Yes, 1-silyl-2,6-diketones, which are readily synthesized, can be effectively transformed into various cyclic compounds. Among these transformations is the formation of 3-hydroxycyclohexanones, achieved under nucleophilic conditions. [] Furthermore, the organocatalyzed domino Michael-aldol reaction has been revisited, leading to the synthesis of enantioenriched 3-hydroxycyclohexanone derivatives. This reaction involves the use of enals and α,α′-diaryl-substituted acetone in the presence of an organocatalyst. [, ]
Q7: Can you provide details on the use of 7-oxabicyclo[2.2.1]heptan-2-ones in synthesizing specific carbohydrates?
A8: Studies have demonstrated the application of photoinduced electron transfer reactions for the synthesis of C-α-D-galactopyranosides of carbapentopyranoses. This method utilizes 7-oxabicyclo[2.2.1]heptan-2-ones, which upon photoinduced electron transfer from a suitable electron donor like Et3N, generate 3-hydroxycyclohexanone derivatives. These derivatives serve as key intermediates in the multi-step synthesis of the target carbohydrate molecules. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















